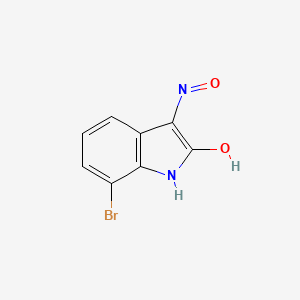

7-Bromo-3-(hydroxyimino)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVKGJLZHYJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2N=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Targeted Synthesis of 7 Bromo 3 Hydroxyimino Indolin 2 One

Green Chemistry Principles in the Synthesis of Oximinoindolin-2-ones

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly relevant in the synthesis of heterocyclic compounds like this compound.

Prevention of Waste : Traditional multi-step syntheses can generate significant waste. Modern approaches, such as one-pot syntheses or catalyst-free reactions, are preferred. The oximation of 7-bromoindolin-2,3-dione with hydroxylamine is an addition-elimination reaction where the primary byproduct is water, making it a relatively clean transformation.

Atom Economy : The oximation reaction is inherently atom-economical, as most atoms from the reactants (7-bromoindolin-2,3-dione and hydroxylamine) are incorporated into the final product.

Use of Safer Solvents and Auxiliaries : A key aspect of green chemistry is the replacement of hazardous organic solvents. Research has demonstrated the synthesis of related 3-substituted-3-hydroxyindolin-2-ones in water, which is the most environmentally benign solvent. nih.gov Similarly, conducting the oximation step in aqueous ethanol instead of chlorinated solvents reduces the environmental impact.

Design for Energy Efficiency : The oximation reaction can often be performed at room temperature, minimizing energy consumption. nih.gov This contrasts with many organic syntheses that require significant heating or cooling.

Use of Catalysis : The avoidance of metal catalysts is a significant green advantage. The classical oximation with hydroxylamine is typically uncatalyzed or uses a simple base, while modern approaches have also focused on developing metal-free catalytic systems. nih.govorganic-chemistry.org This eliminates the risk of product contamination with trace metals and avoids the environmental issues associated with heavy metal waste.

Synthesis of Precursors and Intermediates (e.g., 7-Bromoindolin-2,3-dione)

The primary precursor for this compound is 7-bromoindolin-2,3-dione , also known as 7-bromoisatin. The synthesis of this intermediate is a critical first step. The most established route for preparing substituted isatins is the Sandmeyer isatin synthesis. biomedres.usirapa.org

This two-step process begins with the appropriate aniline, in this case, 2-bromoaniline (B46623) .

Step 1: Synthesis of N-(2-bromophenyl)-2-(hydroxyimino)acetamide In the first step, 2-bromoaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution containing sodium sulfate. echemi.com The mixture is heated to form the intermediate, an isonitrosoacetanilide derivative. biomedres.us

Step 2: Cyclization to 7-Bromoindolin-2,3-dione The isolated N-(2-bromophenyl)-2-(hydroxyimino)acetamide is then treated with a strong acid, typically concentrated sulfuric acid. echemi.com The acid catalyzes an intramolecular electrophilic substitution (cyclization) reaction, followed by hydrolysis, to yield the final 7-bromoindolin-2,3-dione product as a solid that can be purified by recrystallization. echemi.com

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 2-Bromoaniline, Chloral Hydrate, Hydroxylamine Hydrochloride | Water, Sodium Sulfate | Heating (e.g., 130°C) | N-(2-bromophenyl)-2-(hydroxyimino)acetamide |

| 2 | N-(2-bromophenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | 60-80°C | 7-Bromoindolin-2,3-dione |

Alternative modern methods for synthesizing the isatin core under metal-free conditions have also been developed, such as the iodine-catalyzed oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones, which avoids the use of strong acids for cyclization. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For 7-Bromo-3-(hydroxyimino)indolin-2-one, these methods confirm the presence of its key structural motifs: the lactam ring, the oxime group, and the substituted benzene (B151609) ring.

While a complete experimental spectrum for this specific isomer is not widely published, the expected vibrational frequencies can be reliably predicted based on data from closely related structures, such as substituted isatins and indolinones. acs.orgabechem.com The FTIR spectrum is expected to be dominated by strong absorptions corresponding to the N-H and O-H stretching vibrations, the amide carbonyl group, and the carbon-nitrogen double bond of the oxime.

Interactive Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (oxime) | Stretch, H-bonded | 3400-3200 (broad) | FTIR |

| N-H (lactam) | Stretch | 3300-3100 | FTIR |

| C=O (lactam) | Stretch | 1740-1720 | FTIR, Raman |

| C=N (oxime) | Stretch | 1650-1610 | FTIR, Raman |

| C=C (aromatic) | Stretch | 1600-1450 | FTIR, Raman |

| C-Br | Stretch | 650-550 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of one- and two-dimensional techniques provides a complete picture of the carbon skeleton and the relative arrangement of atoms.

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the three protons on the benzene ring and the N-H proton of the lactam, plus a signal for the oxime O-H proton. The ¹³C NMR spectrum would display eight signals for the unique carbon atoms in the aromatic and heterocyclic rings.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OH (oxime) | 12.0-13.0 | Singlet (broad) | Exchangeable with D₂O |

| -NH (lactam) | 10.5-11.5 | Singlet (broad) | Exchangeable with D₂O |

| Ar-H (C4, C5, C6) | 7.0-7.8 | Multiplets | Three distinct signals for the aromatic protons. |

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O (C2) | 164-166 | Lactam carbonyl. acs.org |

| C=N (C3) | 158-162 | Oxime carbon. acs.org |

| Ar-C (C3a, C7a) | 125-145 | Quaternary aromatic carbons. |

| Ar-CH (C4, C5, C6) | 110-135 | Protonated aromatic carbons. |

| C-Br (C7) | ~105 | Carbon bearing the bromine atom. rsc.org |

While 1D NMR suggests the primary structure, 2D NMR experiments are essential to confirm atomic connectivity and determine stereochemistry. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the spin-spin coupling between adjacent protons. For this compound, it would show correlations between the neighboring protons on the aromatic ring (H4, H5, and H6), confirming their relative positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals, aiding in the unambiguous assignment of the aromatic carbon resonances. columbia.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly bonded. NOESY is critical for determining the stereochemistry (E/Z isomerism) of the oxime group. A spatial correlation between the oxime -OH proton and the proton at C4 would indicate one isomer, whereas a correlation to the lactam N-H might suggest the other, depending on conformational preferences.

The crystalline form of a pharmaceutical compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing and differentiating these crystalline forms, known as polymorphs. europeanpharmaceuticalreview.comresearchgate.net Unlike solution-state NMR where crystal lattice information is lost, ssNMR is sensitive to the local environment of each atom within the solid matrix. jeol.com Different polymorphs of this compound would exhibit distinct ¹³C and ¹⁵N NMR spectra due to differences in molecular conformation, packing, and intermolecular interactions (e.g., hydrogen bonding). bruker.comnih.gov Thus, ssNMR can be used to identify, quantify, and monitor the stability of different polymorphic forms. europeanpharmaceuticalreview.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

The molecular formula of this compound is C₈H₅BrN₂O₂. A key feature in its mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Interactive Table 4: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₆⁷⁹BrN₂O₂ | 239.9662 |

| [M(⁸¹Br)+H]⁺ | C₈H₆⁸¹BrN₂O₂ | 241.9641 |

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. For indole (B1671886) derivatives, common fragmentation includes the loss of small neutral molecules. nih.gov Expected losses for this compound include the bromine atom, carbon monoxide (from the lactam), and elements of the oxime group (e.g., NOH). nih.govmiamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is ideal for analyzing the purity of the compound and for use in complex matrices, such as during pharmacokinetic studies. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Isatin (B1672199) and its derivatives possess a conjugated system that gives rise to characteristic absorption bands. abechem.comnih.gov The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or DMSO is expected to show strong absorptions in the 250-350 nm range, corresponding to π → π* transitions of the aromatic and conjugated system. researchgate.netresearchgate.net A weaker, longer-wavelength absorption corresponding to an n → π* transition of the carbonyl and oxime groups may also be observed. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While some isatin derivatives have been developed as fluorescent probes, the parent isatin scaffold is often weakly fluorescent or non-fluorescent. acs.orgresearchgate.net The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the substitution pattern and the solvent environment. acs.orgresearchgate.net Specific fluorescence data for this compound is not widely reported, but its potential as a fluorescent molecule would require experimental investigation. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Such a study would be invaluable for unequivocally determining its absolute stereochemistry, bond lengths, bond angles, and the precise conformation of the molecule in the solid state.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 7-Bromo-3-(hydroxyimino)indolin-2-one. These calculations map the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.

Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are at the heart of understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, theoretical calculations show that the HOMO is primarily localized on the electron-rich aromatic ring and the oxime group. In contrast, the LUMO is predominantly centered on the electron-deficient carbonyl group of the indolin-2-one core. This distribution suggests that the aromatic ring and oxime are the primary sites for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are theoretical and can vary based on the computational method and basis set used.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface.

In the case of this compound, the MEP surface reveals regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The areas of most negative potential are concentrated around the oxygen atoms of the carbonyl and hydroxylamino groups, as well as the bromine atom, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. Conversely, the regions of positive potential are located around the hydrogen atoms, particularly the N-H and O-H protons, making them susceptible to deprotonation or interaction with nucleophiles.

Charge Distribution and Reactivity Predictions

Analysis of the Mulliken and Natural Bond Orbital (NBO) charge distributions provides a more quantitative picture of the charge localization on individual atoms. These calculations typically show a significant negative charge on the oxygen and nitrogen atoms, as well as the bromine atom, consistent with their high electronegativity. The carbonyl carbon atom exhibits a partial positive charge, confirming its electrophilic character.

These charge distribution patterns, combined with the frontier orbital analysis, allow for robust predictions of the molecule's reactivity. The presence of both electron-donating (bromo, hydroxylamino) and electron-withdrawing (carbonyl) groups on the indolin-2-one framework suggests a rich and varied chemical reactivity, making it an interesting candidate for further synthetic transformations.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves exploring the potential energy surface to identify the most stable conformations (local and global minima) and the energy barriers between them.

Due to the presence of the hydroxyimino group, E/Z isomerism is a key conformational feature. Theoretical calculations can determine the relative energies of these isomers and the rotational barrier around the C=N bond. Furthermore, rotation around the C-N and N-O single bonds can lead to different conformers. By mapping the energy landscape, the most probable and lowest energy conformation can be identified, which is crucial for understanding how the molecule might interact with biological targets or other reactants.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational chemistry provides a powerful means to predict the spectroscopic signatures of a molecule, which can be invaluable for its characterization.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These predicted shifts, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each atom.

The vibrational frequencies in the Infrared (IR) spectrum can also be calculated. These theoretical frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. Key predicted vibrational bands for this compound would include the N-H stretch, O-H stretch, C=O stretch, C=N stretch, and C-Br stretch.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculated maximum absorption wavelengths (λmax) can be correlated with the electronic excitations, often corresponding to π→π* and n→π* transitions within the conjugated system of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (N-H) | ~10.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~165 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1720 cm⁻¹ |

| UV-Vis | λmax | ~280 nm |

Note: These are predicted values and are subject to variations based on solvent and experimental conditions.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is uniquely positioned to investigate the pathways of chemical reactions at a molecular level. For this compound, computational methods can be employed to study potential reaction mechanisms, such as its synthesis, derivatization, or degradation.

By mapping the potential energy surface of a proposed reaction, stationary points, including reactants, intermediates, products, and, most importantly, transition states, can be located. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. This type of analysis can be used to predict the feasibility of a reaction, elucidate its mechanism, and even design more efficient synthetic routes. For instance, studying the mechanism of further functionalization at the bromine position or reactions involving the oxime group can provide valuable insights for medicinal chemistry and materials science applications.

Molecular Docking Simulations for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. nih.govmdpi.com This method is instrumental in virtual screening and in rationalizing the structure-activity relationships of potential drug candidates. nih.gov For derivatives of the indolin-2-one and isatin (B1672199) scaffolds, molecular docking has been extensively used to explore their interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy. nih.govfrontiersin.orgnih.gov

While specific docking studies for this compound are not extensively documented in publicly available literature, the behavior of structurally similar compounds provides significant insights. For instance, various indolin-2-one derivatives have been successfully docked into the ATP binding site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B kinase. nih.govwhiterose.ac.uk In these studies, the indolin-2-one core typically forms key hydrogen bonds with hinge region residues of the kinase, a critical interaction for inhibitory activity. whiterose.ac.uknih.gov The carbonyl group at the 2-position and the NH group of the indole (B1671886) ring are often involved in these crucial hydrogen bonding interactions. whiterose.ac.uk

The 3-(hydroxyimino) or oxime group introduces additional hydrogen bond donor and acceptor sites, which can further stabilize the ligand-protein complex. nih.gov The bromine atom at the 7-position can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design.

To illustrate the potential interactions, a hypothetical docking scenario of this compound into a kinase active site, such as VEGFR-2, can be considered. The binding energy, a measure of the strength of the interaction, for similar indolin-2-one derivatives against VEGFR-2 has been reported in the range of -8 to -10 kcal/mol, indicating strong affinity. nih.gov The specific interactions would likely involve:

Hydrogen bonding: The oxime group's hydroxyl and nitrogen atoms, along with the indolinone's NH and carbonyl groups, forming hydrogen bonds with key amino acid residues in the ATP binding pocket (e.g., Cys919, Asp1046 in VEGFR-2).

Hydrophobic interactions: The aromatic rings of the indolinone scaffold interacting with hydrophobic residues (e.g., Val848, Leu1035 in VEGFR-2). nih.gov

Halogen bonding: The bromine atom at the 7-position forming a favorable interaction with an electron-rich atom, such as a backbone carbonyl oxygen, in the protein.

The following table summarizes typical binding energies and interacting residues for related indolin-2-one derivatives docked into kinase targets.

| Target Protein | Ligand Scaffold | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | Indolin-2-one | -8.5 to -9.5 | Cys919, Asp1046, Glu885 |

| Aurora B Kinase | Indolin-2-one | -9.0 to -11.0 | Ala173, Glu171, Lys122 |

| CDK2 | Isatin Derivative | -7.5 to -9.0 | Leu83, Lys33, Asp86 |

This table presents representative data from studies on similar compounds to illustrate potential interactions and is not specific to this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics (in silico)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes in both the ligand and the protein over time. nih.govresearchgate.net This technique is invaluable for assessing the stability of a ligand-protein complex and for exploring the kinetics of binding and unbinding events. nih.gov

For a compound like this compound, MD simulations can build upon the static picture provided by molecular docking. An MD simulation would typically start with the docked pose of the ligand in the target protein's active site. Over a simulation trajectory of nanoseconds to microseconds, the movements of all atoms in the system are calculated, providing insights into:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time can reveal the stability of the binding pose. A stable complex will show minimal fluctuations in RMSD.

Conformational Flexibility: MD simulations can explore the different conformations that the ligand and the protein's active site can adopt. nih.govresearchgate.net This is particularly important for understanding induced-fit mechanisms, where the protein structure adapts to the binding of the ligand. nih.gov

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.govnih.govrsc.org A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. sci-hub.runih.gov

The isatin scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net Pharmacophore models have been successfully developed for various isatin derivatives to identify new inhibitors for different targets. For example, a pharmacophore model for isatin-beta-thiosemicarbazones identified the importance of aromatic/hydrophobic features and the isatin moiety as key contributors to their activity. nih.gov

A pharmacophore model for this compound could be generated based on its structure and known interactions of related compounds. The key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrogen bond donor (from the indole NH and the oxime OH).

An additional hydrogen bond acceptor/donor feature from the oxime nitrogen.

An aromatic ring feature (from the indole ring).

A hydrophobic/halogen bond donor feature (from the bromine atom).

Once a pharmacophore model is developed and validated, it can be used to screen large compound libraries, such as the ZINC database, to identify new molecules that match the pharmacophoric features. nih.gov The hits from this virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. This integrated computational approach significantly accelerates the discovery of new potential drug candidates.

Mechanistic Exploration of Biological Interactions and Bioactivity Modulation in Vitro and in Silico Studies Only

Enzyme Inhibition Studies and Kinetic Analysis

In vitro and in silico studies detailing the enzymatic inhibition and kinetic analysis of 7-Bromo-3-(hydroxyimino)indolin-2-one are not available in the reviewed literature. While the broader class of indolin-2-one derivatives has been investigated for various enzymatic activities, specific data for this particular compound is not present. nih.govresearchgate.netnih.govddtjournal.commdpi.com

Kinase Inhibition Profiles (e.g., c-KIT, PIM kinases, CDK2)

No specific data from in vitro or in silico studies detailing the inhibitory activity of this compound against c-KIT, PIM kinases, or CDK2 were found. Research on related indolin-2-one scaffolds has shown activity against various kinases, but these findings cannot be directly attributed to the specified bromo- and hydroxyimino-substituted compound.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B)

There is no available research from in vitro or in silico studies that specifically investigates the inhibitory effect of this compound on bacterial enzymes, including DNA Gyrase B.

Other Enzyme Targets (e.g., Cholinesterases)

No published in vitro or in silico studies were identified that assess the inhibitory potential of this compound against cholinesterases or other specific enzyme targets outside of the kinase and bacterial enzyme categories mentioned above.

Receptor Modulation and Binding Assays (e.g., SK channels)

Information regarding the modulation of or binding to any receptors, including Small Conductance (SK) calcium-activated potassium channels, by this compound is not available in the current scientific literature based on in vitro or in silico assays.

Cellular Pathway Modulation in Model Systems (non-human cell lines)

While various substituted indolin-2-one derivatives have been evaluated for their effects on cellular pathways in different non-human cell lines nih.govnih.govmdpi.com, no specific studies were found for this compound.

Mechanisms of Cellular Growth Inhibition (e.g., anti-proliferative effects on cancer cell lines)

There are no specific studies available that detail the mechanisms of cellular growth inhibition or the anti-proliferative effects of this compound on any cancer cell lines. Studies on other brominated indolin-2-one derivatives have reported anti-proliferative activities against various cancer cell lines, but these results are not specific to the compound . nih.govresearchgate.netddtjournal.com

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

While direct studies on the apoptotic and cell cycle effects of this compound are not extensively available in the current literature, research on closely related analogs provides significant insights into the potential mechanisms of this class of compounds.

A structurally related compound, 7-bromoindirubin-3'-oxime, has been shown to trigger a rapid, caspase-independent cell death process in various cell lines that is distinct from classical apoptosis. nih.govresearchgate.net In cellular models, treatment with 7-bromoindirubin-3'-oxime leads to the formation of large pycnotic nuclei without the typical features of apoptosis like chromatin condensation and nuclear fragmentation. nih.govnih.gov This cell death mechanism is not associated with cytochrome c release or the activation of effector caspases. nih.gov Furthermore, the cell death induced by 7-bromoindirubin-3'-oxime is not affected by broad-spectrum caspase inhibitors or the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov This suggests that 7-substituted indirubin (B1684374) oximes may activate non-apoptotic cell death pathways, such as necroptosis or autophagy, and could be effective in apoptosis-refractory cells. nih.govresearchgate.net

In contrast, other derivatives of the indolin-2-one core have been demonstrated to induce both apoptosis and cell cycle arrest. For instance, novel [(3-indolylmethylene)hydrazono]indolin-2-ones have been synthesized and shown to possess pro-apoptotic and anti-proliferative activities. researchgate.net One such derivative, 5-Bromo-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one, exhibited significant cytotoxicity and was found to cause a decrease in the G2/M phase of the cell cycle and a substantial increase in early and late apoptosis in MCF-7 cancer cells. researchgate.net This was accompanied by the upregulation of pro-apoptotic proteins like caspase-3, caspase-9, cytochrome C, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, 8-bromo-7-methoxychrysin, which also contains a bromo-substitution, induces apoptosis in ovarian cancer cells by regulating the Akt/FOXO3a pathway. nih.gov

Modulation of Inflammatory Pathways (e.g., ICAM-1 expression inhibition)

The anti-inflammatory potential of indolin-2-one derivatives has been a subject of significant research, with studies focusing on their ability to modulate key inflammatory mediators and pathways. While direct evidence for the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) by this compound is limited, the anti-inflammatory properties of related brominated indoles and other indolin-2-one derivatives have been investigated.

A study on the anti-inflammatory activity of brominated indoles from a marine mollusc revealed that the position of the bromine atom on the isatin (B1672199) ring significantly influences activity. nih.gov In this study, 7-bromoisatin (B152703), a precursor to this compound, exhibited lower inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages compared to 5-bromoisatin (B120047) and 6-bromoisatin. nih.gov This suggests that the C7 position may not be optimal for this specific anti-inflammatory effect within this compound series.

However, other indolin-2-one derivatives have demonstrated potent anti-inflammatory effects through the modulation of various inflammatory pathways. A series of 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. nih.govnih.gov The lead compound, 3-(3-hydroxyphenyl)-indolin-2-one, effectively suppressed the production of NO, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 murine macrophages. nih.govnih.gov The mechanism of action was found to involve the inhibition of the Akt, MAPK, and NF-κB signaling pathways. nih.govnih.gov

The inhibition of ICAM-1 expression is a key target for anti-inflammatory therapies as it is a critical adhesion molecule involved in the recruitment of leukocytes to sites of inflammation. nih.govmdpi.comsemanticscholar.orgresearchgate.netmdpi.com Studies on other classes of compounds, such as α-methylene-γ-butyrolactone derivatives, have shown that inhibition of the IKK complex can down-regulate TNF-α-induced ICAM-1 expression and subsequent cell adhesion. nih.gov Given that some indolin-2-one derivatives modulate the NF-κB pathway, which is a key regulator of ICAM-1 expression, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism, although this requires direct experimental verification.

Antimicrobial Activity at the Cellular Level (e.g., antibacterial, antifungal, antitubercular)

The indolin-2-one scaffold is a versatile platform for the development of antimicrobial agents. The introduction of various substituents has led to the discovery of compounds with a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity:

Research on 3-alkylidene-2-indolone derivatives has demonstrated their potential as antimicrobial agents. nih.gov While specific data for this compound is not available, a related compound, (Z)-7-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one, has been synthesized, indicating the exploration of this scaffold for biological activity. nih.gov A study on 6-bromoindolglyoxylamide derivatives revealed intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov Some of these derivatives also exhibited enhanced activity against the Gram-negative bacterium Escherichia coli and showed moderate to excellent antifungal properties. nih.gov

Furthermore, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were evaluated for their antifungal activity against plant pathogenic fungi. nih.gov In this series, the presence of a bromine substituent at the C5 position of the 3-hydroxy-2-oxindole ring was found to be crucial for good antifungal activity. nih.gov For instance, 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one showed significant activity. nih.gov This highlights the importance of the bromo-substitution in enhancing the antimicrobial properties of the indolin-2-one core.

Antitubercular Activity:

The search for new antitubercular agents has also included indolin-2-one derivatives. While direct studies on this compound are lacking, research on other substituted indolizines, a related heterocyclic system, has shown that functionalization at the C7 position can be important for activity. nih.govnih.gov For example, a 7-formylindolizine derivative displayed better activity against Mycobacterium tuberculosis than a 7-methyl derivative, suggesting that a polar group at this position enhances molecular interactions with the target receptor. nih.gov Given that a bromine atom is also an electron-withdrawing group, this finding suggests that substitution at the C7 position of the indolin-2-one ring could be a viable strategy for developing antitubercular agents.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The substituent at the C7 position of the indolin-2-one ring plays a significant role in modulating biological activity. As previously mentioned, in a study of brominated indoles, 7-bromoisatin showed lower anti-inflammatory activity (inhibition of NO production) compared to its 5-bromo and 6-bromo isomers. nih.gov This suggests that for this particular biological effect, the C7 position may not be the most favorable site for a bromine substituent.

In contrast, studies on other heterocyclic systems have shown that substitution at the C7 position can be beneficial. For example, in a series of antitubercular indolizine (B1195054) derivatives, a polar formyl group at the C7 position resulted in better activity than a nonpolar methyl group. nih.gov This indicates that the electronic properties of the substituent at this position can significantly influence the compound's interaction with its biological target. The bromine atom in this compound is an electron-withdrawing group, which could potentially influence its binding affinity and reactivity.

The hydroxyimino (oxime) group at the C3 position is a key feature of the molecule and is known to be important for the biological activity of many compounds. researchgate.netmdpi.comnih.govnih.gov Oximes can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The introduction of an oxime group has been reported to increase the biological activity of several natural and synthetic compounds. nih.gov For example, oxime derivatives of indirubin have shown higher kinase inhibitory activity than the parent compound. nih.gov

The configuration of the hydroxyimino group (E/Z isomerism) can also have a profound impact on biological activity, as it determines the spatial orientation of the hydroxyl group and its ability to interact with the target. Furthermore, substitution on the oxygen atom of the oxime group (O-alkylation or O-acylation) can be used to modulate the compound's properties, such as its lipophilicity and metabolic stability, which in turn can affect its potency and selectivity. nih.gov

The nitrogen atom at the N1 position of the indolin-2-one ring is another site where modification can significantly impact biological activity. In many cases, the N1 position is unsubstituted (N-H), allowing it to act as a hydrogen bond donor. However, the introduction of substituents at this position can be used to fine-tune the compound's properties.

For instance, in a series of indolin-2-one derivatives designed as tyrosine kinase inhibitors, modifications at the N1 position were explored to enhance potency and selectivity. researchgate.net Similarly, in a study of antimicrobial azolium salts, the elongation of an alkyl chain at the nitrogen position influenced the antimicrobial activity, demonstrating a "cut-off" effect where activity decreased beyond a certain chain length. rsc.org This highlights that the size and nature of the N1 substituent are critical for optimal interaction with the biological target. The absence of a substituent at the N1 position in this compound means the N-H group is available for hydrogen bonding, which could be a key interaction for its biological activity.

Medicinal Chemistry and Rational Design Principles

7-Bromo-3-(hydroxyimino)indolin-2-one as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular structure that is capable of binding to multiple, often unrelated, biological targets through the strategic modification of its peripheral functional groups. The indole (B1671886) nucleus, and by extension its oxidized form, indolin-2-one (isatin), is widely regarded as a privileged structure. nih.govmdpi.com This is evidenced by its presence in a vast array of biologically active molecules, including alkaloids, neurotransmitters, and a multitude of synthetic drugs. mdpi.com The isatin (B1672199) core is a versatile building block, amenable to substitutions at various positions, which has led to the development of compounds with a wide spectrum of pharmacological activities. nih.gov

This compound inherits the privileged nature of the isatin core. The introduction of a bromine atom at the 7-position and a hydroxyimino (oxime) group at the 3-position provides specific physicochemical properties and potential interaction points that can be exploited for drug design. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. researchgate.net The hydroxyimino group introduces hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at the active sites of enzymes and receptors. researchgate.net The planar nature of the core ring system also facilitates stacking interactions, often observed in the binding of small molecules to biological macromolecules. nih.gov

Lead Generation and Optimization Strategies

Lead generation in drug discovery is the process of identifying chemical compounds that show promising activity against a specific biological target. For a scaffold like this compound, lead generation can be approached through several strategies. High-throughput screening of compound libraries containing diverse isatin derivatives is a common starting point. Furthermore, knowledge-based design, leveraging the known biological activities of other isatin derivatives, can guide the synthesis of new potential leads.

Once a lead compound is identified, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, optimization strategies would likely focus on several key areas:

Modification of the N-1 position: The nitrogen atom of the indolinone ring is a common site for substitution. Introducing various alkyl or aryl groups can modulate the compound's lipophilicity, solubility, and potential for additional interactions with the target. For instance, N-benzylation of isatin derivatives has been shown to be favorable for antiproliferative activity. nih.gov

Substitution on the aromatic ring: While the 7-position is brominated in the parent scaffold, further modifications to the benzene (B151609) ring, such as the introduction of other substituents at the 4, 5, or 6 positions, could fine-tune the electronic properties and binding interactions of the molecule.

Derivatization of the hydroxyimino group: The oxime functionality at the C3 position can be further modified, for example, by etherification or esterification, to alter its hydrogen bonding capacity and steric profile.

Molecular Hybridization Approaches for Multi-Target Ligands

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid compound. The goal is to create a molecule that can interact with multiple biological targets simultaneously, which can be particularly beneficial for treating complex diseases like cancer. The isatin scaffold is a popular choice for molecular hybridization due to its synthetic tractability and wide range of biological activities. nih.govnih.gov

This compound is a prime candidate for the development of multi-target ligands through molecular hybridization. For example, it could be linked to other known anticancer agents or pharmacophores that target different pathways involved in tumor progression. A recent study highlighted the design of hybrid molecules by joining an indol-3-ylglyoxylamide moiety with a β-carboline scaffold to create cytotoxic agents that act as DNA intercalators. nih.gov Similarly, the this compound moiety could be conjugated with other pharmacophores known to inhibit key enzymes or receptors implicated in various diseases. This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Design Principles for Modulating Selectivity and Potency (Based on SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For isatin derivatives, SAR studies have provided valuable insights into the design of potent and selective inhibitors for various targets.

The substitution pattern on the isatin ring is a critical determinant of both potency and selectivity. For instance, a study on the anti-inflammatory activity of brominated indoles demonstrated that the position of the bromine atom significantly impacts activity. It was found that 5-bromoisatin (B120047) exhibited higher nitric oxide (NO) inhibitory activity compared to 7-bromoisatin (B152703), suggesting that the placement of the halogen substituent is crucial for this particular biological effect. nih.gov

The following table summarizes the inhibitory concentration (IC50) of different isatin derivatives, highlighting the impact of bromine substitution on anti-inflammatory activity.

| Compound | Predicted IC50 (µg/mL) | Predicted IC50 (µM) |

| Isatin | 63.3 | 430 |

| 5-Bromoisatin | 34.3 | 151.6 |

| 7-Bromoisatin | >50 | - |

This data underscores that while the isatin scaffold is privileged, the specific substitution pattern dictates the resulting biological activity. The lower activity of 7-bromoisatin in this particular assay does not preclude its potential for other targets, but rather emphasizes the importance of empirical testing in SAR-guided drug design. SAR studies on various isatin derivatives have also shown that substitutions at the C5 position often enhance anticancer potency. nih.gov These findings provide a rational basis for the design of novel this compound derivatives with tailored selectivity and potency for specific biological targets.

Exploration in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for validating new drug targets and elucidating biological pathways. The development of effective chemical probes requires compounds with high potency, selectivity, and a well-understood mechanism of action.

While the direct use of this compound as a chemical probe is not yet extensively documented, the characteristics of this scaffold make it an interesting candidate for such applications. The bromine atom, in particular, can serve as a useful handle for various purposes. For example, bromo-substituted heterocyclic compounds have been utilized as chemical probes to investigate DNA-protein interactions. researchgate.net The bromo substituent can act as a steric block to inhibit binding in a specific groove of a macromolecule, thereby helping to map the interaction site. researchgate.net

Furthermore, the isatin scaffold itself has been explored in the context of developing inhibitors for enzymes like monoamine oxidase (MAO), which are important targets in neurodegenerative diseases. The development of selective and reversible inhibitors based on the isatin scaffold highlights its potential for creating sophisticated chemical probes to investigate the roles of these enzymes in health and disease. The unique combination of the 7-bromo and 3-hydroxyimino functionalities on the indolin-2-one core provides a promising starting point for the design of novel chemical probes with unique properties.

Emerging Applications and Future Research Directions

Role as Organocatalysts or Ligands in Transition Metal Catalysis

The indolin-2-one framework is a recognized "privileged scaffold" in medicinal chemistry and is increasingly being explored in catalysis. nih.gov Molecules like 7-Bromo-3-(hydroxyimino)indolin-2-one possess multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making them excellent candidates to act as ligands that can coordinate with transition metals. nih.govbiointerfaceresearch.com The resulting metal complexes are central to transition metal catalysis, a field that has revolutionized organic synthesis. youtube.com

The oxime moiety (-N-OH) provides an additional coordination site, allowing the compound to act as a bidentate ligand, binding to a metal center through both the oxime nitrogen and the carbonyl oxygen at the C2 position. nih.govnih.gov The properties of such a ligand can be finely tuned. The presence of the bromine atom at the C7 position is particularly significant; as an electron-withdrawing group, it modulates the electronic density of the entire ring system. This electronic tuning influences the strength of the ligand-metal bond and, consequently, the reactivity and selectivity of the catalyst. aip.org

Furthermore, in reactions like the Hartwig-Buchwald amination, organohalides are key reactants that undergo oxidative addition with a metal catalyst, such as palladium. youtube.comyoutube.com The carbon-bromine bond in this compound could potentially participate directly in such catalytic cycles, making the molecule not just a ligand but also a reactive partner. There is also growing interest in using indole (B1671886) derivatives themselves as organocatalysts to facilitate asymmetric reactions, opening another avenue for future investigation. rsc.orgrsc.orgacs.org

Potential in Materials Science (e.g., molecular electronics, sensors)

The field of materials science increasingly relies on the design of molecules that can self-assemble into ordered structures with specific functions. This compound holds potential in two key areas: fluorescent sensors and crystal engineering.

Fluorescent Chemosensors: The isatin (B1672199) core is a known fluorophore. Isatin-based Schiff bases have been successfully designed as fluorescent probes that can selectively detect metal ions, such as Fe³⁺, and anions in aqueous solutions. researchgate.net The fluorescence of the probe is often quenched or enhanced upon binding to the target analyte. The electronic properties of this compound, influenced by both the oxime and bromo-substituents, could be harnessed to create highly selective and sensitive sensors for environmental or biological monitoring. nih.govresearchgate.net

Crystal Engineering with Halogen Bonding: The bromine atom on the molecule is a powerful tool for crystal engineering. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom with an electron-poor region (known as a σ-hole) is attracted to an electron-rich site on an adjacent molecule. nih.goveuropa.eu This interaction is highly directional and can be used to guide molecules to assemble into predictable, two-dimensional (2D) crystalline networks on surfaces. nih.gov By controlling this self-assembly, it may be possible to fabricate novel organic materials with tailored electronic or optical properties for use in molecular electronics. nih.gov

Integration with Advanced Bioimaging Techniques

Building on its potential as a fluorescent sensor, this compound and its derivatives are promising candidates for the development of probes for advanced bioimaging. Fluorescent probes allow researchers to visualize the distribution and concentration of specific molecules within living cells and tissues in real-time. rsc.org

Oxime-based probes have been successfully used for the intracellular imaging of analytes like arsenate in HepG2 cells. nih.gov Similarly, isatin-based probes have been used to image iron ions and pyrophosphate in living cells. researchgate.net The mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding to the target. An appropriately modified version of this compound could be designed to bind to a specific biological target, such as a particular enzyme or metal ion crucial for cellular processes, enabling its visualization and tracking via fluorescence microscopy.

Development of Novel Synthetic Methodologies for Analog Libraries

A key direction for future research is the synthesis of a diverse library of analogs based on the this compound scaffold. Creating such libraries is fundamental to drug discovery and materials science, as it allows for the systematic exploration of structure-activity relationships (SAR).

The synthesis can be approached in a modular fashion, allowing for variation at multiple positions. A common route begins with a substituted aniline (B41778) to create the core isatin ring system, for example, via the Sandmeyer isatin synthesis. biomedres.uswright.edu Once the 7-bromoisatin (B152703) precursor is formed, it can be modified in several ways:

N-Alkylation: The nitrogen of the indole ring can be functionalized with various alkyl or aryl groups. nih.govingentaconnect.com

Oximation: The ketone at the C3 position is reacted with hydroxylamine (B1172632) or its derivatives to form the oxime ether. nih.govrsc.org

Click Chemistry: If a functional group like a terminal alkyne is introduced (e.g., via N-propargylation), it can be used in highly efficient copper-catalyzed "click" reactions to attach a wide variety of other molecules, such as aryl azides, to create complex triazole hybrids. rsc.org

A hypothetical synthetic scheme to generate an analog library is presented below.

| Step | Precursor | Reagent | Reaction Type | Product |

| 1 | 2-Bromoaniline (B46623) | Chloral (B1216628) hydrate (B1144303), Hydroxylamine HCl | Sandmeyer Synthesis biomedres.us | 7-Bromoisatin |

| 2 | 7-Bromoisatin | 1-Bromo-3-chloropropane | N-Alkylation nih.gov | 7-Bromo-1-(3-chloropropyl)isatin |

| 3 | 7-Bromo-1-(3-chloropropyl)isatin | Hydroxylamine HCl | Condensation nih.gov | 7-Bromo-1-(3-chloropropyl)-3-(hydroxyimino)indolin-2-one |

By varying the reagents in each step (e.g., using different haloalkanes in Step 2), a large and diverse library of compounds can be generated for screening and further research. mdpi.com

Synergistic Approaches in Biological Research Combining Experimental and Computational Methods

Modern chemical and biological research relies heavily on the synergy between computational modeling and experimental validation. nih.gov For a molecule like this compound, this integrated approach is crucial for efficiently exploring its potential.

In Silico Design and Prediction: Computational tools are used at the very beginning of the research process. tandfonline.com Techniques like Density Functional Theory (DFT) can predict the molecule's three-dimensional structure, the stability of its different isomers (e.g., the E/Z isomers of the oxime group), and its electronic properties (HOMO-LUMO energy gaps). nih.govbiointerfaceresearch.com Molecular docking simulations can then predict how the molecule and its analogs might bind to the active site of a target protein, such as a kinase or a viral enzyme, providing a binding energy score and identifying key interactions. researchgate.netijpbs.comnih.gov

Guided Synthesis and Experimental Validation: The results from these in silico studies guide the experimental work. nih.gov For instance, docking studies might predict that a specific N-alkylation will improve binding affinity, prompting chemists to synthesize that specific analog. ijpbs.com The synthesized compounds are then tested in experimental assays (e.g., enzyme inhibition assays, cell viability studies) to measure their actual biological activity. nih.gov These experimental results provide real-world data that is used to refine the computational models, leading to a powerful iterative cycle of design, synthesis, and testing.

This synergistic workflow accelerates the discovery process, saves resources, and provides a deeper understanding of the molecular mechanisms of action.

| Computational Method | Purpose | Experimental Validation | Reference |

| Density Functional Theory (DFT) | Calculate optimized geometry, electronic properties, isomer stability. | X-ray Crystallography, NMR Spectroscopy, UV-Vis Spectroscopy. | nih.govbiointerfaceresearch.com |

| Molecular Docking | Predict binding mode and affinity to a biological target (e.g., protein). | Enzyme Inhibition Assays (IC₅₀), Kinase Binding Assays (Kᵢ, Kₑ). | nih.govresearchgate.netnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Build models that correlate chemical structure with biological activity. | In vitro screening of an analog library against cell lines or enzymes. | researchgate.net |

| ADME Prediction | Predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | Cell permeability assays (e.g., Caco-2), metabolic stability studies. | ijpbs.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-Bromo-3-(hydroxyimino)indolin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology : Aqueous-phase synthesis using catalysts like triethylbenzylammonium chloride (TEBAC) under reflux (333 K, 3 hours) is effective. For example, 4-bromoisatin and coumarin derivatives react in water with TEBAC to yield the target compound (80% yield). Solvent selection (e.g., ethanol for crystallization) and catalyst loading are critical for purity and yield .

- Data : IR and NMR spectroscopy confirm functional groups (e.g., ν(C=O) at 1710 cm⁻¹, aromatic protons at δ 6.5–7.8 ppm in DMSO-d₆) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

- Methodology : Combine single-crystal X-ray diffraction (SCXRD) with spectroscopic analysis. SCXRD reveals planar indole and coumarin rings (dihedral angle = 85.09°), while H NMR detects exchangeable protons (e.g., NH at δ 9.88 ppm) .

- Validation : Compare experimental bond lengths (e.g., C–C = 1.376–1.515 Å) with density functional theory (DFT) calculations to validate tautomeric stability .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodology : Flash chromatography with gradients of ethyl acetate/hexane (70:30) effectively separates intermediates. Final purification via slow ethanol evaporation yields high-purity crystals (>97%) .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., dihedral angles) influence the biological activity of this compound derivatives?

- Analysis : The 85.09° dihedral angle between indole and coumarin rings in the crystal structure may hinder π-π stacking in protein binding pockets, reducing potency. Molecular docking studies (e.g., using MOE software) can correlate steric effects with enzymatic inhibition .

- Contradictions : Some studies report enhanced activity despite unfavorable angles, suggesting compensatory hydrogen bonds (e.g., O–H⋯O interactions in the crystal lattice) .

Q. How can computational methods resolve discrepancies in the reported IC₅₀ values of this compound across different biological assays?

- Approach : Perform molecular dynamics (MD) simulations to assess binding stability with targets like SHP2 phosphatase. For example, MD trajectories of the compound in SHP2’s allosteric pocket show stable interactions with residues Pro491 and Arg465, explaining dose-dependent inhibition .

- Data Integration : Cross-validate computational results with in vitro assays (e.g., enzyme kinetics) to address variability from assay conditions (e.g., pH, co-solvents) .

Q. What strategies are effective for evaluating the blood-brain barrier (BBB) permeability of this compound derivatives?

- Experimental Design : Use parallel artificial membrane permeability assays (PAMPA-BBB) combined with logP calculations (e.g., ClogP = ~2.5). Structural analogs with reduced hydrogen-bond donors (e.g., replacing hydroxyimino with methoxy groups) show improved BBB penetration .

- Contradictions : Some derivatives exhibit low permeability despite favorable logP, highlighting the role of active transport mechanisms (e.g., P-glycoprotein efflux) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with dual antibacterial and anti-inflammatory activity?

- SAR Insights : Introduce electron-withdrawing groups (e.g., Br at position 7) to enhance antibacterial activity by disrupting bacterial membranes. Conversely, hydroxyimino groups at position 3 improve anti-inflammatory effects via radical scavenging (IC₅₀ = 12 μM in ROS assays) .

- Challenges : Balancing solubility (e.g., logS = -4.2) with bioavailability requires modifying substituents (e.g., PEGylation) while retaining core pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.